Si=Si Bond Length: Quantified Shortening vs. Tetramesityldisilene
Tetrakis(2,6-diethylphenyl)disilene exhibits an Si=Si bond length of 2.140 Å by X-ray diffraction [1], which is 0.020 Å shorter than the 2.160 Å reported for tetramesityldisilene (Mes₂Si=SiMes₂) [2] and 0.004 Å shorter than the 2.144 Å reported for tetrakis(2,4,6-triisopropylphenyl)disilene (Tip₂Si=SiTip₂) [3]. While all three values confirm double-bond character (cf. ~2.34 Å for an Si–Si single bond), the systematically shorter Si=Si distance in the 2,6-diethylphenyl derivative is consistent with reduced steric repulsion between the ortho-ethyl substituents relative to ortho-isopropyl groups, permitting marginally greater π-orbital overlap.
| Evidence Dimension | Si=Si bond length (X-ray crystallography, Å) |
|---|---|
| Target Compound Data | 2.140 |
| Comparator Or Baseline | Tetramesityldisilene: 2.160 Å; Tip₂Si=SiTip₂: 2.144 Å |
| Quantified Difference | −0.020 Å vs. tetramesityldisilene; −0.004 Å vs. Tip₂Si=SiTip₂ |
| Conditions | Single-crystal X-ray diffraction at ambient temperature (target compound); tetramesityldisilene at 295 K; Tip₂Si=SiTip₂ at room temperature. |
Why This Matters
Even sub-picometer differences in Si=Si bond length influence computed π-bond strength and serve as sensitive validation benchmarks for DFT functional selection in computational organosilicon chemistry.
- [1] Masamune, S.; Murakami, S.; Snow, J. T.; Tobita, H.; Williams, D. J. Molecular Structure of Tetrakis(2,6-diethylphenyl)disilene. Organometallics 1984, 3 (2), 333–334. DOI: 10.1021/om00080a033. View Source
- [2] Fink, M. J.; Michalczyk, M. J.; Haller, K. J.; West, R.; Michl, J. The X-ray Crystal Structure of Tetramesityldisilene. J. Chem. Soc., Chem. Commun. 1983, 1010–1011. DOI: 10.1039/C39830001010. View Source
- [3] Watanabe, H.; Takeuchi, K.; Fukawa, N.; Kato, M.; Goto, M.; Nagai, Y. Air-Stable Tetrakis(2,4,6-triisopropylphenyl)disilene. Direct Synthesis of Disilene from Dihalomonosilane. Chem. Lett. 1987, 16 (7), 1341–1344. DOI: 10.1246/cl.1987.1341. View Source
